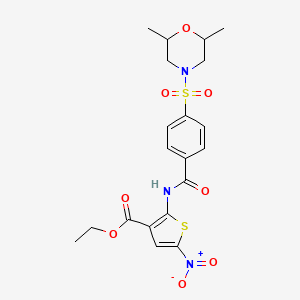
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23N3O8S2 and its molecular weight is 497.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thiophene ring, nitro group, and morpholino-sulfonamide moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H23N3O8S2
- Molecular Weight : 497.54 g/mol
- CAS Number : 477491-18-2
- IUPAC Name : Ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5-nitrothiophene-3-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group enhances binding affinity through strong interactions with active sites on target proteins. The morpholino group may also contribute to the compound's selectivity and efficacy in modulating biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Exhibits significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
- In vitro studies show inhibition of bacterial growth at low concentrations.
-
Anticancer Properties :
- Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Mechanistic studies reveal induction of apoptosis in treated cells.
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammatory markers in cellular models.
- Potential applications in treating inflammatory diseases are being explored.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Studies
-
Antibacterial Efficacy :
A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 5 µg/mL for certain strains, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria. -
Cytotoxicity in Cancer Research :
In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 25 µM concentration). Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways.
Propiedades
IUPAC Name |
ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5-nitrothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8S2/c1-4-30-20(25)16-9-17(23(26)27)32-19(16)21-18(24)14-5-7-15(8-6-14)33(28,29)22-10-12(2)31-13(3)11-22/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRSLFATGARRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













